2-Benzyl-5-phenylfuran
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Overview
Description
2-Benzyl-5-phenylfuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings. This method typically involves the cyclization of 1,4-diketones in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-phenylfuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives exhibit biological activities such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases.
Industry: Used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-phenylfuran and its derivatives often involves interactions with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Phenylbenzofuran: Shares a similar structure but lacks the benzyl group.
5-Phenylfuran: Similar furan ring but with different substituents.
Benzofuran: The parent compound with a simpler structure.
Uniqueness: 2-Benzyl-5-phenylfuran is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
19261-38-2 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-benzyl-5-phenylfuran |
InChI |
InChI=1S/C17H14O/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
KLXWQHRNLNDYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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